
2-(Thiophen-2-yl)pent-4-yn-2-ol
Descripción general
Descripción
“2-(Thiophen-2-yl)pent-4-yn-2-ol” is a chemical compound with the molecular formula C9H10OS . It has a molecular weight of 166.24 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiophene ring attached to a pent-4-yn-2-ol group . The InChI code for this compound is 1S/C9H10OS/c1-3-6-9(2,10)8-5-4-7-11-8/h1,4-5,7,10H,6H2,2H3 .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds have been subjected to electrophilic substitution reactions, including nitration, sulfonation, bromination, formylation, and acylation .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 166.24 .Aplicaciones Científicas De Investigación
Photocycloaddition Reactions
2-(Thiophen-2-yl)pent-4-yn-2-ol derivatives have been studied for their unexpected behavior in solid-state photochemistry. Specifically, a study by Resendiz et al. (2008) demonstrated that under UV-Vis irradiation, certain derivatives undergo a unique 2 + 2 photocycloaddition, which is unusual for this class of compounds. This property has implications for materials science and photochemistry research (Resendiz, Taing, Khan, & Garcia‐Garibay, 2008).
Synthesis of Biological Compounds
In the realm of medicinal chemistry, thiophene analogs of various bioactive compounds have been synthesized starting from this compound. For instance, Krauss, Unterreitmeier, and Bracher (2006) demonstrated a short and effective synthesis of a thiophene analogue of (±)-4-Ipomeanol, which was then evaluated for cytotoxic activity against certain cell lines (Krauss, Unterreitmeier, & Bracher, 2006).
Supercapacitor Applications
The potential of this compound derivatives in energy storage applications, particularly for supercapacitors, has been explored. A study by Hür, Arslan, and Hür (2016) reported the synthesis, electrochemical polymerization, and characterization of a novel monomer for supercapacitor applications. This research highlights the versatility of thiophene derivatives in the field of materials science and energy storage (Hür, Arslan, & Hür, 2016).
Optical Limiting and Photonic Applications
Thiophene derivatives have also found applications in the field of photonics and nonlinear optics. Anandan et al. (2018) synthesized and characterized thiophene dyes, demonstrating their potential in optical limiting for protecting human eyes and optical sensors, and in stabilizing light sources in optical communications (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018).
Propiedades
IUPAC Name |
2-thiophen-2-ylpent-4-yn-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS/c1-3-6-9(2,10)8-5-4-7-11-8/h1,4-5,7,10H,6H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDXQRCETRRHQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#C)(C1=CC=CS1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


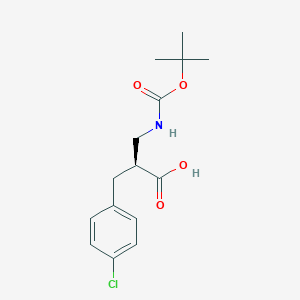

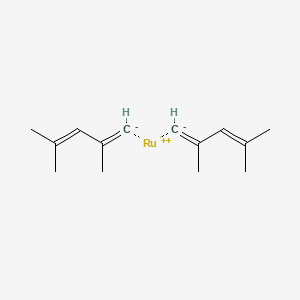
![3-hydroxy-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3340762.png)

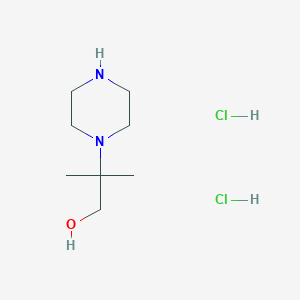

![4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]phenol](/img/structure/B3340804.png)
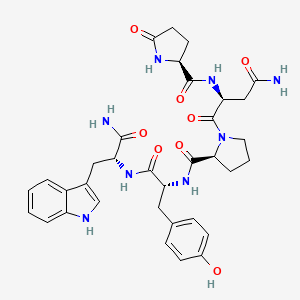
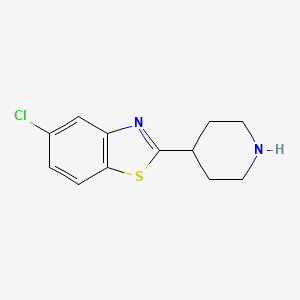
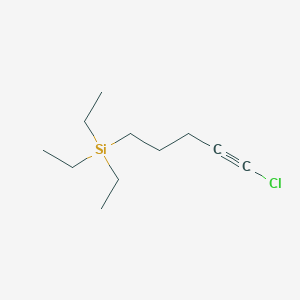
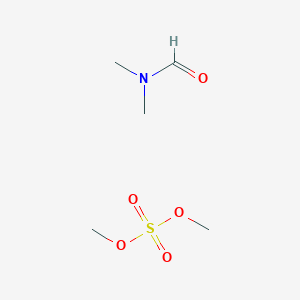
![4-[(Cyclopropylamino)methyl]-2-methoxyphenol](/img/structure/B3340817.png)
![N-(4-{[4-(hydroxyimino)piperidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B3340827.png)
